molecular formula C9H14N2O2S B14245424 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester CAS No. 329266-41-3

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester

Cat. No.: B14245424
CAS No.: 329266-41-3
M. Wt: 214.29 g/mol
InChI Key: CTYMSWDHFSBASJ-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester typically involves the reaction of thiazole derivatives with acetic acid and dimethylamine under controlled conditions. One common method includes the use of ethyl alcohol as a solvent and iodine as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

329266-41-3

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)5-7-6-14-9(10-7)11(2)3/h6H,4-5H2,1-3H3

InChI Key

CTYMSWDHFSBASJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N(C)C

solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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